Methyl 5-ethyl-4-oxoheptanoate

Description

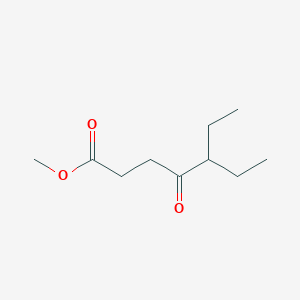

Methyl 5-ethyl-4-oxoheptanoate is an aliphatic methyl ester characterized by a seven-carbon chain (heptanoate backbone) with a ketone group at the 4th position and an ethyl substituent at the 5th position. Its molecular formula is C₉H₁₆O₃ (calculated based on IUPAC nomenclature), comprising a methyl ester group (–COOCH₃), a ketone (–C=O), and an ethyl branch. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in the preparation of complex ketones or esters.

Properties

CAS No. |

65213-30-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 5-ethyl-4-oxoheptanoate |

InChI |

InChI=1S/C10H18O3/c1-4-8(5-2)9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3 |

InChI Key |

IJYKVTBRCQPRAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-4-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-4-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products:

Oxidation: 5-ethyl-4-oxoheptanoic acid.

Reduction: 5-ethyl-4-hydroxyheptanoate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 5-ethyl-4-oxoheptanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of metabolic pathways involving esters and ketones.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-4-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Functional Group and Structural Analogues

a. Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (CAS: 951890-15-6)

- Molecular Formula : C₁₄H₁₇ClO₃

- Key Features : Ethyl ester, aromatic substituent (4-chloro-3-methylphenyl), ketone at position 5.

- Comparison :

- Unlike the aliphatic backbone of the target compound, this analogue incorporates an aromatic ring, enhancing its molecular weight (268.74 g/mol vs. ~158.20 g/mol for the target) and likely increasing its boiling point (predicted: 387.8°C vs. ~300°C for the target) due to stronger van der Waals interactions .

- The chloro substituent may confer distinct reactivity, such as susceptibility to nucleophilic substitution, which is absent in the purely aliphatic target compound.

b. Sandaracopimaric Acid Methyl Ester

- Key Features : Methyl ester of a diterpene resin acid.

- Comparison: This compound is significantly larger (terpenoid backbone) and more structurally complex than the target.

c. Methyl Salicylate

- Molecular Formula : C₈H₈O₃

- Key Features: Aromatic methyl ester (phenolic group).

- Comparison: Methyl salicylate’s aromaticity and phenolic ether group result in a lower boiling point (222°C) than the ethyl-substituted target compound, despite similar molar mass (152.15 g/mol vs. ~158.20 g/mol). This highlights the influence of aliphatic vs. aromatic structures on volatility .

Physical and Chemical Properties

Table 1 summarizes key properties of methyl 5-ethyl-4-oxoheptanoate and analogues:

*Calculated; †Predicted based on structural analogues.

Key Observations:

Biological Activity

Methyl 5-ethyl-4-oxoheptanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, metabolic pathways, and its application in drug synthesis.

Chemical Structure and Properties

This compound is characterized by a heptanoate backbone with a ketone functional group at the fourth carbon and an ethyl group at the fifth carbon. Its molecular formula is , with a molecular weight of approximately 172.23 g/mol. The compound's structure is significant as it influences its biological interactions and stability.

Antimicrobial Properties

Several studies have indicated that esters similar to this compound exhibit antimicrobial activity, making them potential candidates for use in food preservation and pharmaceuticals. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various esters, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth, particularly in foodborne pathogens. This suggests potential applications in food safety and preservation.

- Hypolipidemic Effects : In experiments involving similar compounds, researchers observed that specific derivatives could reduce lipid levels effectively. Although direct evidence for this compound is lacking, the promising results from related studies warrant further investigation into its potential as a hypolipidemic agent.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.